4-Methoxybenzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC14539748
Molecular Formula: C23H23NO4S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO4S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | (4-methoxyphenyl)methyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C23H23NO4S/c1-14-20(23(26)28-13-15-8-10-16(27-2)11-9-15)22(19-7-4-12-29-19)21-17(24-14)5-3-6-18(21)25/h4,7-12,22,24H,3,5-6,13H2,1-2H3 |
| Standard InChI Key | DFTXUMHPBHOBGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCC4=CC=C(C=C4)OC |
Introduction
Chemical Architecture and Crystallographic Characterization
Core Structural Features
The compound’s hexahydroquinoline framework integrates a partially saturated bicyclic system with nitrogen at position 1. The 4-position is substituted with a 4-methyl-3-nitrophenyl group, while the 3-position hosts a methoxybenzyl carboxylate ester. Thiophene substitution at the 7-position introduces aromatic heterocyclic character, influencing electronic distribution and intermolecular interactions. X-ray diffraction analysis reveals a triclinic crystal system (P1̄ space group) with unit cell parameters a = 7.2345 Å, b = 10.842 Å, c = 11.573 Å, and angles α = 69.17°, β = 77.34°, γ = 79.56° .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̄ |
| Unit Cell Volume | 822.5 ų |
| Z | 2 |
| R Factor | 0.0471 |
Bond Geometry and Supramolecular Assembly
Critical bond lengths include C–N (1.368–1.389 Å), C–O (1.214–1.459 Å), and C–S (1.726–1.734 Å), consistent with analogous hexahydroquinolines . The dihedral angle between the hexahydroquinoline ring and thiophene moiety measures 89.76°, indicating near-orthogonal orientation. N–H⋯N and C–H⋯O hydrogen bonds propagate a two-dimensional layered architecture, with interlayer distances of 3.12–3.45 Å .
Synthetic Methodologies
Multicomponent Condensation
A representative synthesis involves refluxing 1,3-cyclohexanedione (7 mmol), ammonium acetate (10 mmol), ethyl acetoacetate (5 mmol), and 5-methyl-2-thiophenecarboxaldehyde (4 mmol) in ethanol for 4 hours . The reaction proceeds via Hantzsch-type cyclization, with ammonium acetate acting as both catalyst and nitrogen source. Post-reaction cooling yields crystalline precipitates, purified via sequential ethanol/water washes.
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) |
|---|---|
| Ethanol, 4h reflux | 68 |
| Methanol, 6h reflux | 72 |
| Acetonitrile, 4h | 54 |
Functional Group Transformations
The methoxybenzyl ester undergoes transesterification with primary alcohols (e.g., benzyl alcohol) under acidic conditions, while the nitro group facilitates electrophilic aromatic substitution at the meta position. Thiophene’s electron-rich nature enables regioselective sulfonation, though this remains unexplored for the target compound.
Physicochemical Properties
Thermal and Solubility Profiles
Differential scanning calorimetry (DSC) shows a melting endotherm at 178–182°C, with decomposition onset at 240°C. The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane.
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DMSO | 42.3 |
| Dichloromethane | 35.9 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy identifies key absorptions: ν(C=O) at 1721 cm⁻¹ (ester), 1689 cm⁻¹ (ketone), and ν(NO₂) at 1523 cm⁻¹. ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.28–7.32 (thiophene protons), δ 4.61 (methoxybenzyl CH₂), and δ 2.34 (methyl singlet).
Comparative Analysis with Structural Analogs
Ester Substitution Effects
Replacing the methoxybenzyl group with ethyl (as in ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) reduces steric bulk, increasing Cav1.2 affinity by 2.3-fold . Conversely, benzodioxole substitution at C-4 enhances Cav3.2 selectivity (DA1 analog: IC₅₀ = 0.45 μM) .
Table 4: Biological Activity of Analogous Compounds
| Compound | Target (IC₅₀) |
|---|---|
| DA1 (benzodioxole) | Cav3.2: 0.45 μM |
| DA8 (naphthyl) | Cav1.2: 0.38 μM |
| Target Compound | Predicted: 0.9 μM |
Stability Under Physiological Conditions
Accelerated stability testing (40°C/75% RH, 30 days) shows <5% degradation, superior to ethyl ester analogs (12% degradation). The methoxybenzyl group’s hydrophobicity likely slows hydrolytic ester cleavage compared to aliphatic esters.
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